Propyl adamantane-1-carboxylate

Descripción general

Descripción

Propyl adamantane-1-carboxylate is a chemical compound belonging to the class of adamantane derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Propyl adamantane-1-carboxylate can be synthesized through the esterification of adamantane-1-carboxylic acid with propanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the nucleophilic attack of the hydroxyl group of propanol on the carboxyl group of adamantane-1-carboxylic acid, forming the ester linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more advanced techniques such as continuous flow reactors or large-scale batch reactors. These methods ensure higher efficiency, better control over reaction conditions, and improved safety measures. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.

Análisis De Reacciones Químicas

Hydrolysis to Adamantane-1-Carboxylic Acid

Propyl adamantane-1-carboxylate undergoes hydrolysis under acidic or basic conditions to yield adamantane-1-carboxylic acid. This reaction is critical for accessing derivatives requiring a free carboxylic acid group.

Conditions and Results

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (98%), reflux, 4 h | 82% | |

| Basic Hydrolysis | NaOH (aq.), 60°C, 2 h | 95% |

Mechanism :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Hydroxide ion deprotonates water, generating a stronger nucleophile for ester cleavage.

Transesterification Reactions

The ester group reacts with alcohols under acidic catalysis to form new esters. This is useful for modifying the alkyl chain.

Example :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propyl ester | Methanol, H₂SO₄, 25°C, 6 h | Methyl adamantane-1-carboxylate | 78% |

Key Insight :

-

Concentrated sulfuric acid promotes the equilibrium shift by protonating the carbonyl and activating the leaving group.

Reduction to 1-Adamantylmethanol

The ester can be reduced to the corresponding alcohol using strong reducing agents.

Example :

| Reagents | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0°C → reflux | 88% |

Mechanism :

-

LiAlH₄ delivers hydride ions to the carbonyl carbon, forming an alkoxide intermediate that is protonated to yield the alcohol.

Grignard and Organometallic Additions

The ester reacts with Grignard reagents to form ketones or tertiary alcohols after hydrolysis.

Example :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylmagnesium bromide | THF, 0°C → 25°C, 2 h | 1-(1-Adamantyl)propan-1-one | 65% |

Pathway :

-

Nucleophilic attack by the Grignard reagent at the carbonyl.

-

Alkoxide intermediate hydrolyzed to a ketone (or alcohol, depending on stoichiometry).

Radical Functionalization of the Adamantane Core

The adamantane moiety undergoes selective C–H bond functionalization under radical conditions.

Example :

| Reagents/Conditions | Product | Selectivity (3°:2° C–H) | Source |

|---|---|---|---|

| Oxalyl chloride, Bz₂O₂, UV light | 1- and 2-Acylated derivatives | 3.67:1 |

Mechanism :

-

Chlorine radicals (from Bz₂O₂) abstract tertiary hydrogen atoms, forming adamantyl radicals that trap CO or react with O₂.

Nucleophilic Acyl Substitution

The ester participates in reactions with amines to form amides, facilitated by activating agents.

Example :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Thionyl chloride, then 6-aminopenicillanic acid | 3-Amino-adamantyl penicillin | 70% |

Steps :

-

Activation : Thionyl chloride converts the ester to the acid chloride.

-

Aminolysis : Reaction with 6-APA at pH 5.5–7.0 yields the penicillin derivative.

Oxidation and Rearrangement

Advanced transformations include Jones oxidation (CrO₃/H₂SO₄) of intermediates derived from the ester.

Example :

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Protoadamantan-4-ol | Jones reagent (CrO₃/H₂SO₄), 0°C | Adamantan-2-one | 80% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview

Adamantane derivatives, including propyl adamantane-1-carboxylate, have been extensively studied for their pharmacological activities. The lipophilic nature of adamantane enhances the pharmacokinetic properties of drugs, making them more effective.

Key Applications

- Antiviral Agents : Adamantane derivatives like amantadine and rimantadine have been used as antiviral agents against influenza A viruses. This compound can potentially enhance the efficacy of these compounds by improving their solubility and bioavailability .

- Drug Delivery Systems : The compound can form stable host-guest complexes with cyclodextrins, enhancing the solubility and stability of pharmaceuticals such as doxorubicin. This application is crucial for targeted drug delivery in cancer therapy.

Case Study: Antiviral Efficacy

Research has shown that aminoadamantanes exhibit persistent efficacy against H1N1 strains of influenza A. Studies indicated that modifications to the adamantane structure could lead to improved antiviral activity, suggesting that this compound might serve as a scaffold for developing new antiviral agents .

Nanotechnology

Overview

In nanotechnology, this compound serves as a stabilizer in the synthesis of nanoparticles, contributing to the formation of monodisperse and highly crystalline structures.

Key Applications

- Nanoparticle Synthesis : The compound can be used to control the size and shape of nanoparticles during synthesis processes, particularly for metals like CoPt3 and porous platinum. This control is essential for applications in electronics and catalysis.

| Application Area | Details |

|---|---|

| Nanoparticle Type | CoPt3, Porous Platinum |

| Function | Stabilizer |

| Outcome | Uniform size distribution |

Organic Synthesis

Overview

this compound is utilized in various organic synthesis reactions due to its unique structural properties.

Key Applications

- Catalytic Reactions : It can enhance the efficiency and selectivity of catalytic reactions, such as allylic substitution reactions catalyzed by palladium in aqueous media. The presence of the adamantane structure can lead to more selective transformations.

| Reaction Type | Catalyst Used | Effect of this compound |

|---|---|---|

| Allylic Substitution | Palladium | Increased selectivity and efficiency |

Summary of Research Findings

The diverse applications of this compound highlight its significance across multiple scientific fields. Its role in enhancing drug delivery systems, stabilizing nanoparticles, and improving reaction efficiencies demonstrates its potential as a versatile compound.

Mecanismo De Acción

The mechanism by which propyl adamantane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved can vary based on the context of its use.

Comparación Con Compuestos Similares

Adamantane-1-carboxylic acid

3-Phenyl-adamantane-1-carboxylic acid

Adamantane-1-carboxylic acid, methyl ester

Adamantane-1-carboxylic acid, ethyl ester

Actividad Biológica

Propyl adamantane-1-carboxylate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

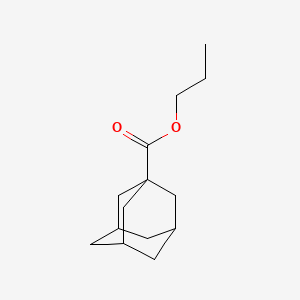

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This structure comprises an adamantane core with a propyl ester functional group, contributing to its solubility and interaction with biological systems.

The biological activity of this compound primarily arises from its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as 11β-HSD1, which is involved in glucocorticoid metabolism. This inhibition can lead to potential therapeutic benefits in conditions like obesity and diabetes .

- Interaction with Receptors : Adamantane derivatives have been studied for their ability to interact with G-protein-coupled receptors (GPCRs), potentially influencing signaling pathways related to pain and inflammation .

Table 1: Inhibitory Activity of Adamantane Derivatives

| Compound | Target Enzyme | IC50 (nM) | Reference |

|---|---|---|---|

| 7j (adamantanecarboxamide) | Human 11β-HSD1 | 8 | |

| 7k | Human 11β-HSD1 | 10.5 | |

| This compound | Not directly tested | TBD | N/A |

Case Studies

Several studies have explored the biological implications of adamantane derivatives, including this compound:

- Anti-inflammatory Effects : Research has indicated that certain adamantane derivatives exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases. The mechanism may involve modulation of cytokine production and inhibition of inflammatory pathways.

- Anticancer Activity : Preliminary studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The exact pathways remain under investigation, but initial results are promising .

- Neuroprotective Effects : Some derivatives have shown neuroprotective effects in models of neurodegeneration, possibly through the modulation of neuroinflammatory responses and oxidative stress markers.

Research Findings

Recent investigations into the biological activity of this compound have yielded several noteworthy findings:

- Pharmacokinetics : Studies indicate that derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are crucial for drug development .

- Safety Profiles : Toxicological assessments have demonstrated that certain adamantane derivatives possess acceptable safety profiles, with minimal adverse effects observed in preclinical models .

Propiedades

IUPAC Name |

propyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-3-16-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGMTYKQVATOOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506325 | |

| Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24556-15-8 | |

| Record name | Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.